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Compound of Interest

Compound Name: 2-(4-tert-Butoxyphenyl)ethan-1-ol

Cat. No.: B054128 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

organic compound 2-(4-tert-Butoxyphenyl)ethan-1-ol (CAS No. 123195-72-2). Designed for

researchers, scientists, and professionals in drug development, this document presents

predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 2-(4-tert-
Butoxyphenyl)ethan-1-ol. This data is derived from established principles of spectroscopy

and analysis of structurally similar compounds, providing a reliable reference for the

identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃

Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.15 d 2H
Ar-H (ortho to -

CH₂CH₂OH)

~6.85 d 2H Ar-H (ortho to -O-tBu)

~3.85 t 2H -CH₂OH

~2.80 t 2H Ar-CH₂-

~1.55 s 1H -OH

1.30 s 9H -C(CH₃)₃

Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃

Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~155.0 C-O-tBu (aromatic)

~131.0 C-CH₂CH₂OH (aromatic)

~129.0 Ar-CH (ortho to -CH₂CH₂OH)

~120.0 Ar-CH (ortho to -O-tBu)

~78.0 -C(CH₃)₃

~63.0 -CH₂OH

~38.0 Ar-CH₂-

~31.5 -C(CH₃)₃

Table 3: Predicted IR Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)

3050-3000 Medium C-H stretch (aromatic)

2960-2850 Strong C-H stretch (aliphatic)

1610, 1510 Medium-Strong C=C stretch (aromatic ring)

1240 Strong C-O stretch (aryl ether)

1050 Strong C-O stretch (primary alcohol)

Table 4: Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

194 40 [M]⁺ (Molecular Ion)

179 100 [M - CH₃]⁺

163 20
[M - OCH₃]⁺ (from

rearrangement)

137 80
[M - C₄H₉]⁺ (loss of tert-butyl

group)

107 60 [HOC₆H₄CH₂]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-(4-tert-Butoxyphenyl)ethan-1-
ol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane
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(TMS) as an internal standard.

Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm broadband

probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm, a pulse width

of 30 degrees, a relaxation delay of 1.0 s, and 16 scans.

Process the data with a line broadening of 0.3 Hz and perform phase and baseline

correction.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Use a spectral width of 240 ppm, a pulse width of 30 degrees, a relaxation delay of 2.0 s,

and accumulate 1024 scans.

Process the data with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, prepare a thin film by dissolving a small amount of

the compound in a volatile solvent (e.g., dichloromethane), depositing the solution onto a

KBr or NaCl salt plate, and allowing the solvent to evaporate. Alternatively, acquire the

spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount

of the solid sample directly on the ATR crystal.

Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
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Co-add 16 scans to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol or dichloromethane) into the mass spectrometer via direct infusion or through a

gas chromatography (GC-MS) system for separation prior to analysis.

Instrumentation: Use a mass spectrometer capable of electron ionization (EI).

Data Acquisition:

Set the ionization energy to 70 eV.

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

The data is collected and processed to generate a mass spectrum showing the relative

abundance of different fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Chemical Compound
(2-(4-tert-Butoxyphenyl)ethan-1-ol)
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Volatile Solvent

NMR Spectrometer

Analyze

FTIR Spectrometer

Analyze

Mass Spectrometer

Analyze

¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

A flowchart illustrating the process of spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-tert-Butoxyphenyl)ethan-1-
ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b054128#spectroscopic-data-for-2-4-tert-
butoxyphenyl-ethan-1-ol-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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